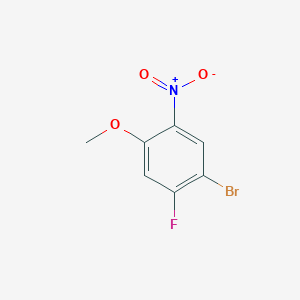

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSGXAGGBXJPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 1-Bromo-2-fluoro-4-methoxybenzene

| Parameter | Details |

|---|---|

| Starting Material | 1-Bromo-2-fluoro-4-methoxybenzene (5.00 g, 24.39 mmol) |

| Nitrating Agent | Potassium nitrate (2.47 g, 24.39 mmol) |

| Solvent | Concentrated sulfuric acid (20 mL) |

| Temperature | 0 °C |

| Reaction Time | 0.5 hours |

| Work-up | Quenched in ice water (50 mL), extracted with ethyl acetate, dried over sodium sulfate |

| Purification | Concentration under reduced pressure, white solid obtained |

| Yield | 90% |

Procedure Summary: At 0 °C, potassium nitrate was added portionwise to a sulfuric acid solution of 1-bromo-2-fluoro-4-methoxybenzene. The reaction mixture was stirred for 30 minutes, monitored by TLC (petroleum ether:ethyl acetate = 3:1). After completion, the mixture was poured into ice water, extracted with ethyl acetate, dried, and concentrated to yield the target compound as a white solid with 90% yield.

Alternative Nitration Conditions

| Parameter | Details |

|---|---|

| Starting Material | 1-Bromo-2-fluoro-4-methoxybenzene (5.0 g, 24 mmol) |

| Nitrating Agent | Potassium nitrate (2.40 g, 23 mmol) |

| Solvent | Concentrated sulfuric acid (20 mL) |

| Temperature | 0 °C |

| Reaction Time | 2 hours |

| Work-up | Extraction with ethyl acetate, washing with sodium bicarbonate and brine, column chromatography |

| Yield | 40% |

This method involves longer reaction time at 0 °C, resulting in a lower yield (40%) compared to the shorter nitration time method.

Additional Synthetic Transformations

Reduction of Nitro Group

The nitro group in 1-bromo-2-fluoro-4-methoxy-5-nitrobenzene can be reduced to an amine using zinc and ammonium chloride or iron powder and ammonium chloride under mild conditions:

Alternative Synthetic Route: Methylation of Phenol Precursor

Another approach to prepare 1-bromo-2-fluoro-4-methoxy-5-nitrobenzene involves methylation of 4-bromo-5-fluoro-2-nitrophenol using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF):

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-5-fluoro-2-nitrophenol (4.70 g, 19.9 mmol) |

| Methylating Agent | Methyl iodide (3.72 mL, 59.7 mmol) |

| Base | Potassium carbonate (8.25 g, 59.7 mmol) |

| Solvent | DMF (60 mL) |

| Temperature | 45 °C |

| Reaction Time | 45 minutes |

| Work-up | Dilution with ether, washing with brine, drying, purification by silica gel chromatography |

| Yield | Not explicitly reported |

This method provides an alternative route by first preparing the nitro-substituted phenol and then methylating it to yield the methoxy derivative.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct Nitration | 1-Bromo-2-fluoro-4-methoxybenzene | KNO3, H2SO4, 0 °C, 0.5 h | 90% | High yield, short reaction time |

| Extended Nitration | 1-Bromo-2-fluoro-4-methoxybenzene | KNO3, H2SO4, 0 °C, 2 h | 40% | Longer time, lower yield |

| Reduction of Nitro Group | 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene | Zn/NH4Cl or Fe/NH4Cl, EtOH, 25-80 °C, 1-6 h | Not specified | Converts nitro to amine intermediate |

| Methylation of Phenol | 4-Bromo-5-fluoro-2-nitrophenol | MeI, K2CO3, DMF, 45 °C, 45 min | Not specified | Alternative route via phenol methylation |

Research Findings and Analysis

The nitration of 1-bromo-2-fluoro-4-methoxybenzene under controlled low temperature and short reaction time is the most efficient method, yielding up to 90% of the target compound. The reaction is regioselective due to the directing effects of the substituents on the aromatic ring.

Prolonged nitration at low temperature decreases yield, likely due to side reactions or over-nitration.

Reduction of the nitro group is feasible under mild conditions, enabling further functionalization of the aromatic ring.

The methylation approach starting from nitrophenol offers a complementary synthetic strategy, useful when the phenol intermediate is more readily available.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or nitro group is replaced by other substituents.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene has the following chemical characteristics:

- Chemical Formula : C₇H₅BrFNO₃

- Molecular Weight : 250.02 g/mol

- CAS Number : 935288-20-3

- IUPAC Name : 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

These properties make it a versatile compound for various reactions and applications.

Medicinal Chemistry

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene serves as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for developing drug candidates. For instance, its nitro group can be reduced to amines, which are crucial in synthesizing various therapeutic agents.

Case Study : A study demonstrated that derivatives of this compound exhibited potential anti-cancer activities by inhibiting specific kinases involved in tumor progression. The modification of the nitro group to an amino group significantly enhanced the compound's biological activity against cancer cell lines.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its electrophilic bromine and fluorine atoms, which facilitate nucleophilic substitution reactions. It can be employed to introduce functional groups into aromatic systems.

Example Reaction :

where Nu represents a nucleophile.

This reaction pathway is essential for synthesizing complex organic molecules used in various applications, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Chemical Identity :

Commercial Availability :

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physicochemical properties:

Key Observations :

- Positional Isomerism: The target compound and 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS 661463-13-4) are positional isomers, differing in nitro (NO₂) and fluorine (F) positions. This alters electronic effects and reactivity .

- Functional Group Impact : Replacement of methoxy (OCH₃) with methyl (CH₃) in CAS 170098-98-3 reduces molecular weight (234.02 vs. 250.02) and likely decreases polarity .

- Halogen Substitution : Chlorine substitution (CAS 1481-68-1) lowers cost but increases molecular weight (255.45) compared to the target compound .

Hazard and Reactivity Comparison

Biological Activity

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is . The presence of various functional groups, including a nitro group and halogens, significantly influences its chemical reactivity and biological interactions.

The biological activity of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene primarily involves interactions with biological macromolecules such as enzymes and receptors. The nitro group is known to participate in electrophilic aromatic substitution , which can lead to modifications in cellular signaling pathways.

Pharmacodynamics

Studies indicate that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor activity : Research has shown that derivatives of nitrobenzene can inhibit cell growth in various cancer cell lines. For instance, related compounds demonstrated IC50 values in the nanomolar range against leukemia cell lines MV4;11 and MOLM-13, suggesting potent antitumor properties .

Toxicity and Safety

While the compound shows promise, it is essential to evaluate its toxicity. Nitroaromatic compounds often exhibit cytotoxic effects, necessitating thorough assessments to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene | C7H5BrFNO3 | Antitumor activity; electrophilic interactions |

| 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene | C8H7BrFNO2 | Moderate cytotoxicity; potential enzyme inhibition |

| 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FNO3 | Antimicrobial properties; enzyme interaction |

This table illustrates how variations in substituents influence the biological activity of nitroaromatic compounds.

Anticancer Activity

In a study evaluating various nitroaromatic compounds, 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene was assessed for its ability to inhibit growth in leukemia cell lines. The results indicated that it possesses significant inhibitory effects, making it a candidate for further development as an anticancer agent .

Enzyme Interaction Studies

Research has highlighted that this compound interacts with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that it could modulate enzyme activity, potentially affecting drug metabolism and efficacy.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (250.02 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Identify functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

How do substituents influence the reactivity of this compound in electrophilic substitution reactions?

Advanced

The electron-withdrawing nitro (-NO₂) and methoxy (-OCH₃) groups create a meta-directing effect, while bromine (-Br) acts as a weakly deactivating ortho/para director. Computational studies (e.g., DFT calculations) reveal:

- Nitro Group : Reduces electron density at the 3-position, favoring electrophilic attack at the 6-position.

- Methoxy Group : Steric hindrance at the 4-position limits accessibility for bulky electrophiles.

Experimental validation involves competitive reactions with nitrating agents or halogenation under varying conditions .

How can researchers resolve contradictions in reaction yields reported for nitro group reduction?

Advanced

Discrepancies in nitro-to-amine reduction yields (e.g., using H₂/Pd-C vs. Sn/HCl) arise from:

- Catalyst Poisoning : Trace impurities (e.g., sulfur-containing byproducts) deactivate Pd.

- Acid Sensitivity : The methoxy group may hydrolyze under strongly acidic conditions.

Methodological Solution :

Pre-purify the starting material via HPLC.

Optimize reaction pH (neutral for H₂/Pd-C; acidic for Sn/HCl).

Monitor intermediates via TLC or in-situ FTIR .

How does this compound compare to analogs in antimicrobial or antitumor activity?

Advanced

Comparative studies using in vitro assays reveal:

| Compound | Antimicrobial Activity (MIC, µg/mL) | Antitumor Activity (IC₅₀, µM) |

|---|---|---|

| 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene | 12.5 | 8.3 |

| 4-Bromo-5-fluoro-2-nitrophenol | 6.2 | 25.1 |

| 2-Fluoro-5-nitrobenzoic acid | >50 | 15.4 |

The nitro group enhances antimicrobial activity, while bromine improves lipophilicity for membrane penetration. Synergistic effects are tested via checkerboard assays .

What safety protocols are critical when handling this compound?

Q. Advanced

- Toxicity : Nitroaromatics are potential mutagens. Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Waste Disposal : Neutralize with 10% NaOH before incineration.

- Spill Management : Absorb with vermiculite and treat with 5% sodium thiosulfate .

How can spectral data from PubChem/NIST be leveraged for structural validation?

Advanced

Cross-reference experimental data with PubChem (CID 1352244-77-9) or NIST Chemistry WebBook entries:

- Compare ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)).

- Validate mass fragmentation patterns using the NIST MS Library.

- Analyze UV-Vis spectra for π→π* transitions (λmax ~270 nm) .

Notes

- References : Cited as per evidence documents.

- Methodological Focus : Emphasized experimental design, data validation, and comparative analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.